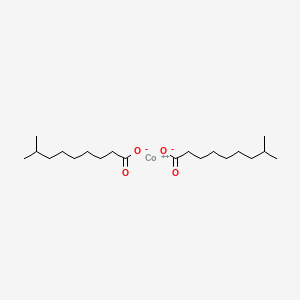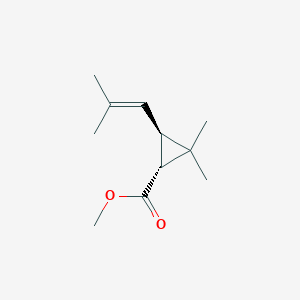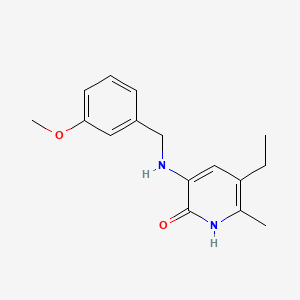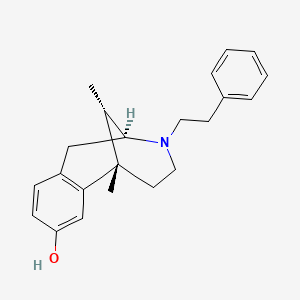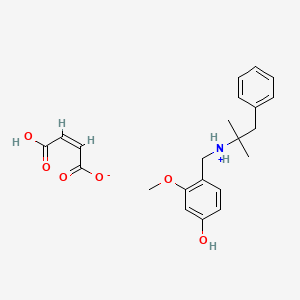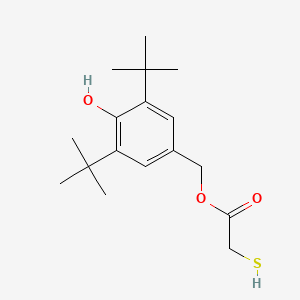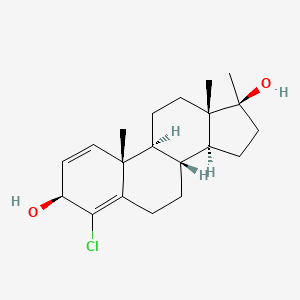
Halodrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halodrol, also known as chlorodehydromethylandrostenediol, is a synthetic anabolic-androgenic steroid. It is a derivative of testosterone and is known for its muscle-building and performance-enhancing properties. This compound was initially introduced as a dietary supplement and prohormone under the name this compound-50 by Gaspari Nutrition . It has since gained popularity in the bodybuilding community for its effectiveness in increasing muscle mass and strength.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Halodrol involves the reduction of the carbonyl group in dehydrochloromethyltestosterone (oral turinabol), followed by the separation of epimers by fractional crystallization from dichloromethane . The reduction of the disubstituted double bond in the diene system of the 3α-hydroxy isomer of this compound results in the formation of 4-chloro-17α-methyl-androst-4-ene-3α,17β-diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific reagents to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Halodrol undergoes several types of chemical reactions, including:
Reduction: The reduction of the carbonyl group in dehydrochloromethyltestosterone to form this compound.
Substitution: The presence of a chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include dichloromethane for fractional crystallization and reducing agents for the reduction of the carbonyl group . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major product formed from the reduction of dehydrochloromethyltestosterone is 4-chloro-17α-methyl-androst-4-ene-3α,17β-diol, which is the active form of this compound .
Applications De Recherche Scientifique
Halodrol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids and their metabolites.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Studied for its potential therapeutic applications in conditions requiring muscle mass enhancement.
Industry: Utilized in the development of performance-enhancing supplements and products.
Mécanisme D'action
Halodrol exerts its effects by binding to androgen receptors in muscle cells, promoting increased rates of protein synthesis . This leads to the production of more muscle proteins and, consequently, increased muscle mass and strength. The presence of the chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .
Comparaison Avec Des Composés Similaires
Halodrol is closely related to other anabolic-androgenic steroids, such as:
Chloromethylandrostenediol (CMA): Similar in structure but differs in the presence of a chloro group at the C4 position.
Dehydrochloromethyltestosterone (oral turinabol): The parent compound from which this compound is synthesized.
This compound is unique due to its specific chemical structure, which provides a balance between anabolic and androgenic effects while minimizing estrogenic side effects .
Propriétés
Numéro CAS |
1338221-84-3 |
|---|---|
Formule moléculaire |
C20H29ClO2 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1 |
Clé InChI |
ZHWBNJVZZYSUJZ-HADYEQCDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@H](C=C[C@]34C)O)Cl |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


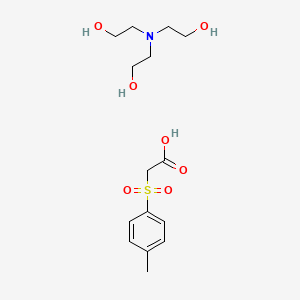
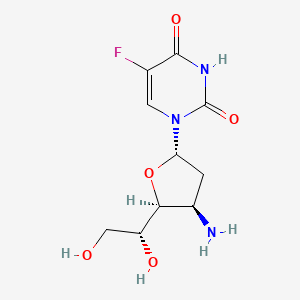

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

